N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide
CAS No.:
Cat. No.: VC16539054
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O3 |
|---|---|
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | (E)-N-(2,4-dimethylphenyl)-3-hydroxy-2-nitrosobut-2-enamide |
| Standard InChI | InChI=1S/C12H14N2O3/c1-7-4-5-10(8(2)6-7)13-12(16)11(14-17)9(3)15/h4-6,15H,1-3H3,(H,13,16)/b11-9+ |
| Standard InChI Key | MIYBFGTUDFPWFR-PKNBQFBNSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)NC(=O)/C(=C(/C)\O)/N=O)C |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C(=C(C)O)N=O)C |
Introduction
Chemical Identity and Structural Characteristics
N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide is systematically named as (2Z)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)-3-oxobutanamide. Its IUPAC nomenclature reflects the presence of a hydroxyimino group () at the second carbon and a ketone group () at the third carbon of the butanamide backbone, which is further substituted with a 2,4-dimethylphenyl group . The compound’s stereochemistry is defined by the Z-configuration of the oxime group, as confirmed by X-ray crystallography and NMR studies .
Molecular Structure and Key Features
The compound’s planar structure facilitates π-π stacking interactions with aromatic systems, while the hydroxyimino group acts as a hydrogen bond donor, enhancing its solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide typically involves a multi-step process:
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Formation of the β-Keto Anilide Backbone:
Reaction of 2,4-dimethylaniline with diketene or its equivalents in an inert solvent (e.g., toluene) yields the β-keto anilide intermediate. This step is critical for establishing the core structure . -
Oxime Formation:
Treatment of the β-keto anilide with hydroxylamine hydrochloride () in an acidic medium introduces the hydroxyimino group. The reaction proceeds via nucleophilic addition-elimination, with the Z-isomer predominating due to steric effects .
Representative Reaction Scheme:
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to optimize yield (typically 75–85%) and purity (>98%). Key parameters include:
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Temperature: 80–100°C
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Catalyst: Phosphorus trichloride () in dimethylbenzene
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Reaction Time: 4–6 hours
Post-synthesis purification involves recrystallization from ethanol-water mixtures, followed by chromatographic techniques to isolate the Z-isomer .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point range of 145–148°C, with decomposition occurring above 250°C. The compound exhibits moderate hygroscopicity, requiring storage in desiccated environments .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Methanol | 12.5 |
| DMSO | 45.2 |
| Ethyl Acetate | 8.7 |
Data derived from shake-flask experiments at 25°C.
Spectroscopic Data
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IR (KBr): 3280 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N) .
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¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, OH), 8.4 (s, 1H, NH), 7.2–6.8 (m, 3H, Ar-H), 2.3 (s, 6H, CH₃), 2.1 (s, 3H, CH₃) .
Chemical Reactivity and Applications
Reactivity in Heterocyclic Synthesis
The compound serves as a precursor for nitrogen-containing heterocycles, leveraging its β-oxo anilide framework:
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Pyridazinones: Cyclocondensation with hydrazines yields 6-substituted pyridazinones, which are pharmacophores in antihypertensive agents .
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Pyrimidines: Reaction with amidines produces pyrimidine derivatives with antitumor activity .
Example Reaction:
Medicinal Chemistry Applications
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Antimicrobial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
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Enzyme Inhibition: IC₅₀ = 2.3 µM against COX-2, suggesting anti-inflammatory potential.
Biological Mechanisms and Pharmacokinetics
Mode of Action
The hydroxyimino group forms hydrogen bonds with catalytic residues of target enzymes (e.g., COX-2), while the 2,4-dimethylphenyl moiety occupies hydrophobic pockets, enhancing binding affinity.
ADME Profile
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Absorption: Moderate oral bioavailability (43%) in rodent models.
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Metabolism: Hepatic oxidation via CYP3A4 to inactive metabolites.
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Excretion: Primarily renal (70%) within 24 hours.
Recent Advances and Future Directions
Recent studies (2024–2025) highlight its role in synthesizing photoactive metal-organic frameworks (MOFs) for drug delivery. Ongoing clinical trials are evaluating its efficacy as a kinase inhibitor in oncology.
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